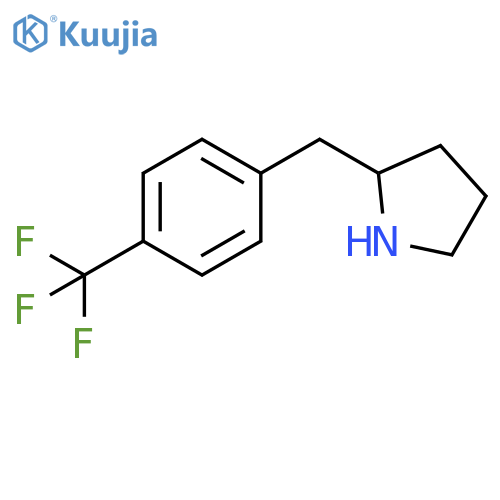Cas no 933741-87-8 (2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine)

933741-87-8 structure
商品名:2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine
2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine
- Pyrrolidine, 2-[[4-(trifluoromethyl)phenyl]methyl]-
- 2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine
-
- インチ: 1S/C12H14F3N/c13-12(14,15)10-5-3-9(4-6-10)8-11-2-1-7-16-11/h3-6,11,16H,1-2,7-8H2
- InChIKey: BIOWFWSCCJGBNG-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1CC1=CC=C(C(F)(F)F)C=C1
じっけんとくせい
- 密度みつど: 1.166±0.06 g/cm3(Predicted)
- ふってん: 260.5±35.0 °C(Predicted)
- 酸性度係数(pKa): 10.43±0.10(Predicted)
2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1931921-1.0g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 1g |
$0.0 | 2023-05-26 | ||
| Enamine | EN300-1931921-0.25g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1931921-1g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1931921-5g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1931921-0.1g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1931921-0.05g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1931921-10g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 10g |
$3007.0 | 2023-09-17 | ||
| Enamine | EN300-1931921-2.5g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1931921-0.5g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 0.5g |
$671.0 | 2023-09-17 |
2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
933741-87-8 (2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine) 関連製品
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
